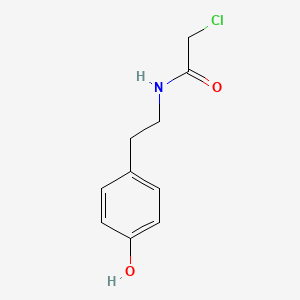

N-Chloroacetyltyramine

Description

Contextual Significance in Organic Synthesis and Bioactive Molecules

N-Chloroacetyltyramine holds considerable importance as a building block in organic chemistry. wikipedia.org The presence of the chloroacetyl group provides a reactive site for various chemical modifications, particularly acylation reactions. ontosight.ai This reactivity allows chemists to synthesize a diverse array of more complex molecules. For instance, this compound can be a precursor for creating novel compounds with potential therapeutic applications. ontosight.ai The tyramine (B21549) scaffold itself is a common feature in many biologically active natural products, and by modifying it with the chloroacetyl group, researchers can explore how these changes affect the molecule's interaction with biological systems. mdpi.com

The study of organic reactions, such as substitution and addition reactions, is fundamental to creating new molecules. wikipedia.org this compound's structure is amenable to such transformations. Research has shown its utility in creating dimeric cage compounds through photocyclization reactions. acs.org Furthermore, it has been used in the synthesis of other derivatives, highlighting its role as a versatile intermediate in the preparation of complex chemical structures. researchgate.net

The broader field of bioactive molecules benefits from the availability of compounds like this compound. Bioactive compounds, which have an effect on living organisms, are at the forefront of drug discovery and development. japsonline.comrsc.org The ability to synthesize derivatives from this compound allows for the systematic exploration of structure-activity relationships, a key process in medicinal chemistry where chemists modify a molecule's structure to enhance its desired biological effects. rsc.org

Historical Perspectives on Tyramine Derivatives in Academic Inquiry

The scientific interest in tyramine and its derivatives has a long history, initially stemming from its identification in food products and its physiological effects. researchgate.netnih.gov Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine and is found in various plants and animals. ontosight.aiwikipedia.org Early research focused on the "cheese reaction," a hypertensive crisis that can occur when individuals taking monoamine oxidase inhibitors (MAOIs) ingest tyramine-rich foods. researchgate.netwikipedia.orgima-press.net This discovery highlighted the significant biological activity of tyramine and spurred further investigation into its derivatives.

Over the years, the focus of tyramine research has expanded significantly. Scientists began to explore the biosynthesis of tyramine from tyrosine and its subsequent conversion into other derivatives in organisms. wikipedia.orgacs.org This led to the identification of a wide range of naturally occurring tyramine derivatives, such as feruloyltyramine and 4-coumaroyltyramine, with various biological activities. nih.gov The understanding of how these derivatives are formed and their roles in plant and animal physiology has grown considerably. mdpi.comnih.gov

The development of synthetic methodologies has allowed for the creation of numerous non-natural tyramine derivatives, including this compound. This has opened up new avenues of research, moving beyond the study of naturally occurring compounds to the design and synthesis of novel molecules with specific properties. digitellinc.comnih.gov For example, the synthesis of N-iodoacetyltyramine, a compound related to this compound, has been explored for its use in radiolabeling studies, demonstrating the evolving applications of these derivatives in biochemical research. nih.govosti.gov

Scope and Objectives of this compound Research

The primary objectives of research involving this compound are multifaceted and span both chemistry and biology. A key goal is to fully elucidate its chemical reactivity and utility as a synthetic intermediate. ontosight.ai This involves exploring the range of chemical reactions it can undergo and optimizing conditions for these transformations to efficiently produce new and complex molecules. organic-chemistry.orgorganic-chemistry.org

Another major objective is to investigate the biological activities of this compound and its derivatives. ontosight.ai Given its structural similarity to tyramine, which interacts with neurotransmitter systems, research aims to understand how the chloroacetyl modification influences its pharmacological profile. ontosight.aiwikipedia.org This includes studying its potential interactions with enzymes and receptors involved in catecholamine pathways. ontosight.ai

Furthermore, research on this compound contributes to the broader understanding of how small molecular changes can impact biological function. By comparing the activity of this compound to its iodo-analogue, N-iodoacetyltyramine, researchers can gain insights into the role of the halogen atom in its reactivity and biological interactions. nih.gov The overarching goal is to generate fundamental knowledge that could inform the design of new bioactive compounds for various applications. nih.gov Defining clear research objectives helps to focus studies, identify the necessary steps, and establish the limits of the investigation to ensure that the data collected is relevant and necessary. open.edu

Structure

3D Structure

Properties

CAS No. |

52399-83-4 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-chloro-N-[2-(4-hydroxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C10H12ClNO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) |

InChI Key |

XLODVMFKUMEIJY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCl)O |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CCl)O |

Synonyms |

N-chloroacetyltyramine |

Origin of Product |

United States |

Synthetic Methodologies for N Chloroacetyltyramine and Analogues

Established Synthetic Pathways for N-Chloroacetyltyramine

The most well-documented and widely employed method for the synthesis of this compound is the N-acylation of tyramine (B21549) with chloroacetyl chloride. This reaction typically proceeds under Schotten-Baumann conditions. organic-chemistry.orgwikipedia.org The Schotten-Baumann reaction involves the use of a two-phase system, consisting of an aqueous base and an organic solvent, to facilitate the acylation of amines. wikipedia.org

Tyramine + Chloroacetyl Chloride → this compound + HCl

The use of a base is crucial for achieving high yields, as it shifts the equilibrium towards the product side. byjus.com Triethylamine (B128534) (TEA) can also be employed as a base in a non-aqueous solvent. core.ac.uk The reaction is generally carried out at mild temperatures.

One specific protocol involves the reaction of tyramine with chloroacetyl chloride in the presence of an aqueous sodium hydroxide (B78521) solution. The product, this compound, can then be isolated and purified. chemistnotes.com Another described method involves the use of a phosphate (B84403) buffer to achieve rapid N-chloroacetylation of amines within minutes, offering a potentially milder and more biocompatible approach. tandfonline.com

Table 1: Reaction Parameters for the Established Synthesis of this compound

| Parameter | Details | Source |

| Reactants | Tyramine, Chloroacetyl Chloride | chemistnotes.commdpi.com |

| Reaction Type | N-Acylation (Schotten-Baumann) | organic-chemistry.orgwikipedia.org |

| Base | Sodium Hydroxide (aq.), Triethylamine | byjus.comchemistnotes.com |

| Solvent System | Biphasic: Water and an organic solvent (e.g., Dichloromethane) | wikipedia.org |

| Key Feature | Base neutralizes HCl byproduct, driving the reaction. | organic-chemistry.orgbyjus.com |

Exploration of Alternative Synthetic Routes and Conditions

While the use of chloroacetyl chloride under Schotten-Baumann conditions is the standard method, research into alternative synthetic strategies aims to improve efficiency, reduce the use of hazardous reagents, and explore novel reaction conditions.

One area of exploration is the use of different acylating agents or activation methods. Although not specifically detailed for this compound, the broader field of amide synthesis offers potential alternatives. For instance, enzymatic approaches for N-acylation are gaining attention as "green" alternatives to traditional chemical methods. nih.gov Enzymes like lipases and proteases can catalyze the formation of amide bonds under mild conditions, often with high selectivity, avoiding the need for harsh reagents like acid chlorides. nih.gov The enzymatic synthesis of N-acyl amino acids, for example, can proceed through an acyl-enzyme intermediate, bypassing the need for toxic chlorinating agents. nih.gov

Furthermore, alternative reaction conditions for the established pathway have been investigated. A notable example is the use of propylene (B89431) oxide as a neutral scavenger for the HCl byproduct generated during N-chloroacetylation. This approach avoids the need for a strong base and can lead to high yields of the acylated product under neutral conditions. tandfonline.com Continuous flow chemistry also presents a modern alternative for acylation reactions, offering advantages in terms of safety, scalability, and process control. acs.org

Table 2: Comparison of Synthetic Conditions for N-Acylation

| Method | Reagents/Conditions | Advantages | Potential for this compound Synthesis | Source |

| Schotten-Baumann | Tyramine, Chloroacetyl Chloride, NaOH(aq)/Organic Solvent | Established, high yield | Standard and proven method | organic-chemistry.orgwikipedia.org |

| Phosphate Buffer | Tyramine, Chloroacetyl Chloride, Phosphate Buffer | Rapid, biocompatible conditions | A milder alternative to strong bases | tandfonline.com |

| Propylene Oxide | Tyramine, Chloroacetyl Chloride, Propylene Oxide | Neutral conditions, high yield | Avoids the use of strong bases | tandfonline.com |

| Enzymatic Acylation | Tyramine, Acyl Donor, Enzyme (e.g., Lipase) | Green, mild, selective | A potential "green" alternative route | nih.gov |

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires precise control over the reactivity of different functional groups within the molecule, a concept known as chemoselectivity and regioselectivity. Tyramine itself possesses two primary reactive sites: the primary amino group and the phenolic hydroxyl group.

The selective N-acylation of tyramine in the presence of the phenolic hydroxyl group is a key challenge. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group, especially under basic conditions, which favors N-acylation over O-acylation. The Schotten-Baumann reaction conditions inherently favor the N-acylation of amines over the acylation of alcohols. tandfonline.com Studies on the chemoselective N-chloroacetylation of aminoalcohols have demonstrated that N-acylation can be achieved with high selectivity in the presence of hydroxyl groups by carefully controlling the reaction conditions, such as the choice of base and solvent. tandfonline.com For instance, using triethylamine (TEA) in dichloromethane (B109758) has been shown to favor the formation of the anilide over the ester in substrates containing both amine and alcohol functionalities. tandfonline.com

For the synthesis of more complex derivatives, where other reactive sites might be present on a substituted tyramine backbone, the principles of protecting group chemistry may be employed. Protecting the phenolic hydroxyl group, for example, with a suitable protecting group would ensure that acylation occurs exclusively at the desired amino position. Subsequent deprotection would then yield the N-chloroacetylated tyramine derivative. The regioselective acylation of more complex molecules, such as monosaccharides and purine (B94841) derivatives, has been achieved through the use of specific catalysts or by exploiting the steric and electronic properties of the substituents. beilstein-journals.orggoogle.com These principles can be applied to the design of synthetic routes for specific this compound derivatives.

Scalable Synthetic Approaches for Research Applications

For this compound to be readily available for various research applications, from the synthesis of cage compounds to the development of biologically active molecules, scalable synthetic methods are essential. researchgate.netresearchgate.net A scalable process is one that can be efficiently and safely scaled up from laboratory quantities to larger, multi-gram or kilogram, batches without significant loss of yield or purity. acs.org

The traditional Schotten-Baumann reaction is generally considered scalable and is used in industrial processes. wikipedia.org However, for large-scale production, factors such as heat management, reagent addition rates, and mixing efficiency become critical. The development of continuous flow processes for Schotten-Baumann reactions represents a significant advancement in scalability. acs.org Continuous flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the potential for automation and process control. These features make them highly suitable for the large-scale synthesis of compounds like this compound.

Chemical Reactivity and Transformation Mechanisms of N Chloroacetyltyramine

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The chloroacetyl group in N-Chloroacetyltyramine provides a reactive site for nucleophilic substitution reactions. The carbon atom attached to the chlorine is electrophilic due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group. This makes it susceptible to attack by a variety of nucleophiles. veerashaivacollege.orgscience-revision.co.uk

These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. veerashaivacollege.org This process allows for the introduction of various functional groups, leading to the synthesis of a wide range of N-substituted tyramine (B21549) derivatives.

Common nucleophiles used in these reactions include:

Amines

Thiols

Alcohols

Cyanide ions

The reactivity of the nucleophile plays a significant role in the reaction rate and outcome. researchgate.net For instance, more reactive nucleophiles will lead to a faster reaction. The reaction conditions, such as solvent and temperature, also influence the course of the substitution.

The general scheme for this reaction can be represented as:

R-NH-CO-CH₂-Cl + Nu⁻ → R-NH-CO-CH₂-Nu + Cl⁻

Where R represents the tyramine backbone and Nu⁻ is the incoming nucleophile.

Amide Bond Reactivity and Conformation in this compound

The planarity of the amide bond is a key factor in determining the three-dimensional structure of the molecule. auremn.org.brnih.govlibretexts.org The specific conformation of this compound can be influenced by various factors, including steric interactions between substituents and the surrounding solvent environment. chemistrysteps.comutdallas.edu Theoretical calculations and spectroscopic methods, such as NMR spectroscopy, are often employed to study the preferred conformations of such molecules. auremn.org.br

While generally stable, the amide bond can undergo hydrolysis under acidic or basic conditions, although this typically requires more forcing conditions compared to the nucleophilic substitution at the chloroacetyl moiety. The reactivity of the amide bond can be enhanced by factors that disrupt the resonance stabilization, such as twisting the amide bond out of planarity. nih.gov

Photochemical Reactions and Cyclizations of this compound

This compound and its derivatives are known to undergo a variety of photochemical reactions upon exposure to light, particularly UV irradiation. acs.orgnih.gov These reactions often involve the formation of highly reactive intermediates, such as radicals, which can then lead to cyclization and dimerization products. acs.orgwikimedia.org

Dimerization Mechanisms and Products

One of the prominent photochemical transformations of this compound is its dimerization. iucr.org Irradiation can lead to the formation of cage-like photodimers. researchgate.netnii.ac.jp The mechanism of this dimerization is believed to proceed through the formation of a transient cyclohexadienone intermediate. acs.orgnii.ac.jp The crystal and molecular structures of some of these photodimers have been determined using X-ray crystallography. iucr.orgcharlotte.edu

The formation of these dimers is a complex process that can result in various stereoisomers. The specific products formed can depend on the reaction conditions, such as the solvent and the wavelength of light used.

Substituent Effects on Photoreactivity

The photoreactivity of this compound can be significantly influenced by the presence of substituents on the aromatic ring or the acetyl moiety. nih.govbeilstein-journals.org Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, thereby affecting the stability of the excited states and the intermediates involved in the photochemical reaction. rsc.orgbeilstein-journals.org

For example, substituents can influence the quantum yield of the photoreaction and the distribution of photoproducts. nih.govbeilstein-journals.org Studies on related systems have shown that steric effects of substituents can also play a crucial role in directing the regioselectivity of photochemical transformations. beilstein-journals.org

Acid-Catalyzed Reversion Studies

Interestingly, the photodimers formed from this compound can, in some cases, undergo a reversion reaction back to the monomeric form. nii.ac.jp This process can be catalyzed by acid. nih.gov These reversion studies provide valuable insights into the stability of the photodimers and the mechanism of their formation. The ability to reverse the dimerization process highlights the dynamic nature of these photochemical systems.

Reductive Transformations of this compound Derivatives

The chloroacetyl group and the amide bond in this compound derivatives can be subjected to reductive transformations. These reactions are important for modifying the structure and properties of the molecule.

Catalytic hydrogenation is a common method for the reduction of this compound derivatives. For instance, the central bond of the bicyclo[2.2.0]hexane system in the photodimer of this compound can be hydrogenated using a palladium on carbon (Pd/C) catalyst. researchgate.net This reduction leads to the formation of a dihydro-compound. researchgate.net

Reductive methods can also be employed to transform the carbonyl group of the amide or other functional groups introduced through nucleophilic substitution. mdpi.comrsc.orgnih.gov The choice of reducing agent and reaction conditions determines the outcome of the transformation. For example, stronger reducing agents might be required to reduce the amide bond itself.

Derivatization Strategies for Research Probes and Analytical Applications

This compound possesses two primary reactive sites amenable to derivatization: the chloroacetyl group and the phenolic hydroxyl group. These sites allow for the attachment of various functionalities, enabling its use as a versatile scaffold for the synthesis of research probes and as a precursor for analytical standards. Derivatization strategies typically focus on leveraging the reactivity of the chloroacetyl moiety for alkylation reactions or modifying the phenolic hydroxyl group.

The chloroacetyl group is a key feature for derivatization, acting as an alkylating agent, particularly towards nucleophilic residues such as sulfhydryl groups found in cysteine-containing peptides and proteins. This reactivity allows for the covalent labeling of biomolecules. Research has shown that the reactivity of the haloacetyl group is dependent on the halogen present. For instance, in a comparative study of the kinetics of alkylation of N-acetylcysteine, N-iodoacetyltyramine was found to be a more potent alkylating agent than this compound. osti.gov This suggests that for applications requiring rapid and efficient labeling of sulfhydryl groups, the iodo-analog may be preferred. osti.gov

The phenolic hydroxyl group on the tyramine backbone offers another site for modification. This group can be functionalized through various reactions, such as etherification or esterification, to attach reporter groups or linkers. Furthermore, the aromatic ring itself can be subject to electrophilic substitution, although this is less common for probe development compared to the targeted reactivity of the other functional groups.

Development of Radiolabeled Probes

A significant application of N-haloacetyltyramines is in the preparation of radiolabeled probes, particularly for tracing and quantifying biological molecules. The tyramine structure is well-suited for radioiodination.

A key example is the use of N-iodoacetyl-3-monoiodotyramine, labeled with iodine-125 (B85253) (¹²⁵I), to create a carrier-free radiolabeling agent. osti.gov This derivative has demonstrated a high degree of specificity for reacting with sulfhydryl groups. This specificity was highlighted by its high reactivity towards sulfhydryl-containing bovine serum albumin and its low reactivity with bovine serum albumin where the sulfhydryl groups were blocked by N-ethylmaleimide. osti.gov This selectivity is crucial for ensuring that the radiolabel is attached to the intended target molecule.

In a practical application, ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine was successfully used to prepare a radiolabeled adrenocorticotropic hormone (ACTH) derivative that retained its full biological activity. osti.gov This underscores the utility of this derivatization strategy for producing functional, radiolabeled probes for biological assays. While this specific example uses the iodo-derivative due to its higher reactivity, the underlying principle of using the haloacetyl group for targeting sulfhydryl residues is directly applicable to this compound, albeit with potentially lower reaction kinetics. osti.gov

| Reagent | Target Residue | Key Feature | Application Example |

| ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine | Cysteine (Sulfhydryl group) | High specific activity and group specificity | Preparation of ¹²⁵I-labeled ACTH derivative |

Potential for Fluorescent and Biotinylated Probes

While direct examples of this compound being derivatized with fluorescent tags or biotin (B1667282) are not extensively documented in the reviewed literature, its chemical structure suggests a strong potential for such applications. The chloroacetyl group can react with thiol-containing fluorescent dyes or biotinylation reagents that have been functionalized with a sulfhydryl group.

Alternatively, the phenolic hydroxyl group could be used as a handle to attach these reporter molecules through ether or ester linkages. This approach would leave the chloroacetyl group available for subsequent conjugation to a target molecule, creating a heterobifunctional probe. Such probes are valuable tools in biochemical and cell biology research for applications like fluorescence microscopy, flow cytometry, and affinity purification.

| Probe Type | Potential Derivatization Strategy | Target Functional Group | Potential Application |

| Fluorescent Probe | Reaction of chloroacetyl group with thiol-containing fluorophore | Cysteine residues in proteins | Fluorescence imaging, FRET studies |

| Biotinylated Probe | Reaction of chloroacetyl group with thiol-containing biotin | Cysteine residues in proteins | Affinity chromatography, Western blotting |

Use in the Synthesis of Heterobifunctional Crosslinkers

The distinct reactivity of its functional groups makes this compound a candidate for the development of heterobifunctional crosslinkers. nih.govkorambiotech.comthermofisher.comcyanagen.comscbt.com A heterobifunctional crosslinker possesses two different reactive ends, allowing for the sequential conjugation of two different molecules. thermofisher.comcyanagen.comscbt.com

In the case of this compound, the chloroacetyl group could serve as one reactive moiety, targeting sulfhydryl groups. The phenolic hydroxyl group could be derivatized to introduce a second, different reactive group, for example, an N-hydroxysuccinimide (NHS) ester for targeting primary amines, or a photoreactive group like a benzophenone (B1666685) or an azide (B81097) for photo-crosslinking studies. nih.govnih.govmdpi.com Such a heterobifunctional reagent derived from this compound could be used to study protein-protein interactions or to immobilize proteins onto surfaces.

| Reactive Group 1 (from this compound) | Potential Reactive Group 2 (derivatized from hydroxyl) | Target 1 | Target 2 | Potential Application |

| Chloroacetyl | N-Hydroxysuccinimide (NHS) ester | Sulfhydryls | Primary amines | Protein-protein interaction studies |

| Chloroacetyl | Benzophenone | Sulfhydryls | C-H bonds upon photoactivation | Photo-affinity labeling |

| Chloroacetyl | Azide | Sulfhydryls | Alkynes (via click chemistry) | Bio-orthogonal labeling |

Precursor for Analytical Standards

In analytical chemistry, particularly for methods like high-performance liquid chromatography (HPLC) and mass spectrometry, the derivatization of analytes is often necessary to improve their detection and quantification. Tyramine and other biogenic amines are frequently derivatized with reagents like dansyl chloride or o-phthalaldehyde (B127526) to introduce a fluorescent tag, enhancing their detectability.

While this compound itself might not be a common analyte of interest in food or clinical samples, its derivatives could serve as valuable analytical standards. For instance, if a research study involves the use of this compound-based probes, a well-characterized, stable derivative could be synthesized and used as a standard for quality control and quantification purposes in analytical methods. The synthesis of such a standard would follow the same derivatization principles, for example, by reacting the phenolic hydroxyl group with a chromophoric or fluorophoric tag.

N Chloroacetyltyramine As a Key Intermediate in Complex Molecular Synthesis

Application in the Synthesis of Strained Cage Compounds

Strained cage compounds, with their aesthetically pleasing and challenging structures, have captivated the interest of synthetic chemists. N-Chloroacetyltyramine has proven to be an invaluable tool in the construction of these complex three-dimensional molecules. researchgate.netnih.gov

Precursor to Dimeric Architectures

One of the notable applications of this compound is its use as a precursor in the photochemical synthesis of dimeric cage compounds. acs.org Irradiation of N-chloroacetyl derivatives of tyramines can lead to the formation of these intricate dimeric structures. researchgate.net The specific substitution pattern on the aromatic ring of the tyramine (B21549) derivative can influence the formation of these cage compounds. acs.org The mechanism of this transformation has been investigated through flash photolysis studies, shedding light on the reactive intermediates involved in the dimerization process. acs.org

Synthesis of Polycyclic Systems (e.g., Ditwistane, Bisnorditwistane)

This compound has played a pivotal role in the synthesis of novel polycyclic systems like ditwistane and bisnorditwistane. rsc.org The dimeric cage compound, synthesized photochemically from this compound, serves as a key intermediate. rsc.orgresearchgate.net Catalytic hydrogenation of the central bond in the bicyclo[2.2.0]hexane system of this dimeric cage compound leads to the formation of a dihydro-compound. rsc.orgresearchgate.net This hydrogenation reaction is a key step in the synthesis of ditwistane and bisnorditwistane, which are complex, all-six-membered ring systems in a distorted twist-boat conformation. rsc.orgrsc.org The structure of these novel ring systems has been confirmed by spectral data and X-ray analysis. rsc.org

Utilization in Natural Product Synthesis Strategies

The synthesis of natural products, often characterized by their complex structures and significant biological activities, represents a major endeavor in organic chemistry. rsc.orgscripps.edusioc-journal.cn this compound and its derivatives have found utility in strategies aimed at the total synthesis of these intricate molecules. mdpi.comnih.gov The principles of modern retrosynthetic analysis guide the disconnection of complex target molecules into simpler, synthetically accessible fragments, and intermediates derived from this compound can serve as valuable building blocks in these synthetic routes. nih.gov

Development of Novel Synthetic Building Blocks from this compound

A "building block" in chemistry refers to a molecular fragment or a real chemical compound with reactive functional groups that can be used for the modular assembly of more complex architectures. wikipedia.org this compound itself can be considered a valuable building block, and it can be further elaborated into other novel synthetic building blocks. wikipedia.orgchemrxiv.orgresearchgate.net For instance, the chloroacetyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The tyramine moiety, with its phenolic hydroxyl group and ethylamine (B1201723) side chain, offers additional sites for chemical modification. This versatility allows for the creation of a library of building blocks with tailored properties for specific synthetic applications, including the construction of drug-like molecules and complex organic materials. enamine.netd-nb.info The development of such building blocks is crucial for advancing the efficiency and diversity of modern organic synthesis. chemrxiv.orgresearchgate.net

Stereochemical Control and Regioselectivity in Intermediate Reactions

The concepts of stereochemistry and regioselectivity are fundamental in organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule and the orientation of bond formation, respectively. uou.ac.inyoutube.com In reactions involving this compound and its derivatives, controlling these aspects is crucial for the successful synthesis of complex target molecules.

Stereochemistry: When a reaction leads to the formation of a new chiral center, the stereochemical outcome can result in a mixture of enantiomers or diastereomers. libretexts.org Reactions are termed stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. libretexts.org For example, in SN2 reactions, a backside attack of the nucleophile typically leads to an inversion of configuration at the chiral center. libretexts.org Understanding and controlling these stereochemical outcomes is essential for synthesizing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another when multiple constitutional isomers, or regioisomers, can be formed. saskoer.cachemistrysteps.com This can be influenced by kinetic or thermodynamic factors. numberanalytics.com For instance, in the addition of an unsymmetrical reagent to a double bond, the reaction can be regioselective, favoring the formation of one regioisomer over the other. masterorganicchemistry.com Similarly, in ring-opening reactions of unsymmetrical epoxides, the regioselectivity can be controlled by the reaction conditions (acidic or basic), leading to nucleophilic attack at either the more or less sterically hindered carbon atom. d-nb.info In the context of this compound chemistry, controlling the regioselectivity of reactions involving the aromatic ring or the side chain is critical for achieving the desired molecular architecture.

The kinetics of alkylation reactions involving N-haloacetyltyramines have been studied, indicating differences in reactivity. For example, N-iodoacetyltyramine reacts faster with sulfhydryl groups than this compound, a factor that can be exploited for selective labeling of biomolecules. nih.govscience.govscience.gov

Mechanistic Investigations of N Chloroacetyltyramine Biological Interactions in Vitro

Enzyme Alkylation Kinetics and Mechanism Studies

N-Chloroacetyltyramine functions as an alkylating agent, a molecule capable of introducing an alkyl group to a nucleophile. Its reactivity is centered on the chloroacetamide functional group. This group acts as an electrophile, making it a target for nucleophilic attack by electron-rich functional groups found in biomolecules, such as the thiol group of cysteine residues within enzyme active sites. rsc.org

The mechanism of this alkylation reaction is generally understood to be a concerted SN2 (bimolecular nucleophilic substitution) process. rsc.org In this reaction, the nucleophilic thiol group directly attacks the carbon atom bearing the chlorine atom, leading to the simultaneous formation of a new carbon-sulfur bond and the departure of the chloride ion as the leaving group. Kinetic studies on related chloroacetamides indicate that this process involves a transition state that is early with respect to both the nucleophilic attack and the departure of the leaving group. rsc.org This covalent and often irreversible modification of the enzyme typically results in the inhibition of its normal biological function, a principle widely exploited in the design of targeted covalent inhibitors. rsc.org

To quantify the alkylating potential of this compound, its reaction kinetics have been studied using model thiol-containing compounds like N-Acetylcysteine (NAC). osti.gov NAC serves as a proxy for the cysteine residues found in proteins, allowing for the determination of reaction rates in a controlled in vitro setting. ijdvl.comnih.gov

Kinetic experiments reveal that this compound reacts with N-Acetylcysteine with a second-order rate constant (k₂) of 0.12 M⁻¹s⁻¹. osti.gov This reactivity can be compared with its iodo-analogue, N-iodoacetyltyramine, which is significantly more reactive under the same conditions. The higher reactivity of the iodo-derivative is attributed to iodide being a better leaving group than chloride. osti.gov This difference in reactivity is a key consideration when selecting an alkylating agent for specific applications, such as radiolabeling, where faster reaction rates might be desirable. osti.gov

Comparative Alkylation Rate Constants

| Compound | Reactant | Second-Order Rate Constant (k₂) | Source |

|---|---|---|---|

| This compound | N-Acetylcysteine | 0.12 M⁻¹s⁻¹ | osti.gov |

| N-iodoacetyltyramine | N-Acetylcysteine | 3.0 M⁻¹s⁻¹ | osti.gov |

Interaction with Neurotransmitter Systems (Mechanistic Basis)

Direct mechanistic studies detailing the interaction of this compound with neurotransmitter systems are not extensively documented in the scientific literature. Neurotransmitter systems rely on a delicate balance of chemical messengers and their receptors to facilitate neuronal communication. wikipedia.orgnih.govnih.gov The primary role of this compound in research is not as a direct modulator of neurotransmission (e.g., as a receptor agonist or antagonist) but rather as a reactive chemical tool. osti.gov

While its core structure is derived from tyramine (B21549), a known trace amine with neuromodulatory effects, the addition of the reactive chloroacetyl group fundamentally changes its biological profile. clevelandclinic.org The electrophilic nature of the chloroacetyl moiety predisposes the molecule to react covalently with nucleophiles like cysteine residues, rather than engaging in the specific, reversible binding interactions that characterize neurotransmitter-receptor engagement. rsc.orgwikipedia.org Therefore, its effects on biological systems are more likely to stem from the irreversible alkylation of proteins, including those that may be components of neurotransmitter pathways, than from mimicking or blocking endogenous neurotransmitters.

Receptor Binding Studies and Ligand-Target Interactions (Molecular Level)

Specific receptor binding studies for this compound, in the manner of a classical ligand-receptor interaction, are limited. Receptor binding assays are typically designed to measure the affinity and kinetics of a ligand binding non-covalently to a receptor's active site. nih.govnih.govsigmaaldrich.com However, the primary interaction of this compound with protein targets is a covalent alkylation, which is irreversible. rsc.orgosti.gov

The utility of this compound and its analogues in this context is as affinity labels or covalent probes. osti.gov In this approach, the tyramine portion of the molecule can guide it to a protein's binding site, and the chloroacetyl group then reacts with a nearby nucleophilic amino acid residue (like cysteine), forming a permanent covalent bond. thermofisher.com This process of "tagging" allows for the identification and characterization of the binding site or the entire protein target. riken.jpfrontiersin.org For example, the related compound N-iodoacetyltyramine is explicitly used for the alkylation of sulfhydryl groups to create radiolabeled probes for studying biological targets. osti.gov The ligand-target interaction is thus defined by a two-step process: initial, potentially reversible, recognition followed by irreversible covalent bond formation.

Modulation of Cellular Pathways through Molecular Probes Derived from this compound

This compound serves as a valuable precursor for the synthesis of molecular probes used to investigate and modulate cellular pathways. nih.gov A molecular probe is a small molecule designed to interact with a specific target, such as a protein, to study its function within a complex biological system. nih.gov The chloroacetyl group is a thiol-reactive warhead, making this compound an ideal starting point for creating probes that target proteins with accessible cysteine residues. rsc.orgthermofisher.com

By covalently modifying a specific protein within a signaling pathway, a probe derived from this compound can either inhibit its function or tag it for visualization and identification. nih.gov This covalent modification allows researchers to dissect the role of individual proteins in complex cellular processes, such as signal transduction. nih.gov For instance, if a probe inhibits a particular kinase by alkylating a cysteine in its active site, any observed downstream cellular effects can be attributed to the inhibition of that specific kinase's activity. This provides valuable insights into the mechanistic action of signaling networks and can help validate proteins as potential therapeutic targets. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Chloroacetyltyramine and Its Analogues

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of N-Chloroacetyltyramine is dominated by the electrophilic nature of the α-chloroacetyl group. This functional group is susceptible to nucleophilic attack, a characteristic that is central to its utility as a covalent modifier of biological macromolecules. The structure-activity relationship (SAR) in this context relates specific structural changes to the modulation of this reactivity.

The core structure of this compound consists of a tyramine (B21549) scaffold (a para-hydroxyphenylethylamine) N-acylated with a chloroacetyl group. Modifications can be systematically introduced at several positions to tune its reactivity:

The Chloroacetyl Group: The chlorine atom is a leaving group, and its displacement by a nucleophile is the key reaction. Replacing chlorine with other halogens (e.g., bromine, iodine) would increase the electrophilicity and reaction rate due to the better leaving group ability of heavier halogens. Conversely, replacing the entire chloroacetyl group with less reactive acyl groups would diminish or abolish its covalent modification potential. The reactivity of N-acyl-activated amides is a subject of significant study, with distortion of the amide bond geometry influencing the electrophilicity of the carbonyl carbon. nih.gov

The Phenyl Ring: Substituents on the aromatic ring can electronically influence the reactivity of the distant chloroacetyl group. Electron-withdrawing groups (e.g., nitro, cyano) would subtly decrease the nucleophilicity of the amide nitrogen, potentially making the carbonyl carbon more electrophilic. Conversely, electron-donating groups would have the opposite effect. The phenolic hydroxyl group at the para position is a key feature; its ionization state (phenoxide) would significantly enhance electron donation into the ring.

The Ethylamine (B1201723) Linker: The length and flexibility of the ethylamine chain are crucial for positioning the reactive chloroacetyl group within a target binding site. Shortening or lengthening this linker would alter the spatial relationship between the pharmacophore elements and the reactive warhead, directly impacting its ability to react with a specific nucleophilic residue on a target protein.

A hypothetical table illustrating these relationships is presented below.

| Modification Site | Specific Modification | Predicted Effect on Reactivity | Rationale |

| Acyl Group | Replace -COCH₂Cl with -COCH₂Br | Increase | Bromine is a better leaving group than chlorine. |

| Replace -COCH₂Cl with -COCH₃ | Decrease / Abolish | The methyl group is not a leaving group for covalent bond formation. | |

| Phenyl Ring | Add electron-withdrawing group (e.g., -NO₂) | Slight Increase | Reduces electron density on the amide nitrogen, potentially increasing the electrophilicity of the carbonyl carbon. |

| Add electron-donating group (e.g., -OCH₃) | Slight Decrease | Increases electron density on the amide nitrogen, potentially decreasing the electrophilicity of the carbonyl carbon. | |

| Phenolic -OH | O-methylation (-OCH₃) | Altered electronic profile | Removes the ability to act as a hydrogen bond donor and alters the electron-donating capacity of the ring substituent. |

Elucidation of Key Pharmacophores for Molecular Recognition (In Vitro Binding)

Molecular recognition is the process by which a molecule binds to a specific biological target, such as a receptor or enzyme. For this compound and its analogues, the key pharmacophoric features that dictate binding affinity and specificity are derived from the tyramine scaffold. These features include a hydroxylated phenyl ring, an ethylamine linker, and an amide moiety. The study of how these features interact with a target binding pocket is crucial for understanding biological activity. ug.edu.ge

The primary pharmacophoric elements are:

Aromatic/Hydrophobic Region: The phenyl ring provides a hydrophobic surface that can engage in van der Waals and pi-stacking interactions within the binding site.

Hydrogen Bond Donor/Acceptor: The para-hydroxyl group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This interaction often serves as a key anchor point within a receptor.

Amide Linkage: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), providing additional points for specific interactions that contribute to binding affinity and orientation.

While specific in vitro binding data for this compound is not broadly published, SAR studies on analogous compounds that target specific receptors provide valuable insights. For example, studies on modulators of KCa2 (small-conductance calcium-activated potassium) channels have explored analogues containing tyrosine and other substituted phenyl rings. nih.gov These studies help to define the structural requirements for potent and selective binding.

The following table, adapted from research on KCa2 channel modulators, illustrates how modifications to a core scaffold can impact biological activity, in this case, the potentiation of the KCa2.2a channel. nih.gov While the template molecule is different, the principles of modifying moieties analogous to those in this compound are directly applicable.

Table: Structure-Activity Relationship of CyPPA Analogues on KCa2.2a Channels nih.gov Data represents the concentration for half-maximal effect (EC₅₀) in potentiating rat KCa2.2a channels.

| Compound | Modification (relative to template) | EC₅₀ (μM) |

| CyPPA (Template) | N-cyclohexyl | 7.48 ± 1.58 |

| Analogue 2d | N-(4-methoxycyclohexyl) | 49.72 ± 11.3 |

| Analogue 2g | N-(4-nitrophenethyl) | Inactive |

| Analogue 5a | Imidazole ring instead of pyrazole | 10.2 ± 1.2 |

| Analogue 6b | Oxazole ring instead of pyrazole | 5.5 ± 0.9 |

This data demonstrates that even seemingly minor changes, such as adding a methoxy (B1213986) group to the cyclohexyl ring (analogous to modifying the tyramine side chain), can drastically reduce potency. nih.gov Similarly, replacing the phenethyl group (analogous to the tyramine core) with a nitrophenethyl group abolishes activity, highlighting the sensitivity of the binding pocket to electronic and steric changes. nih.gov

Computational Approaches to SAR Analysis

Computational chemistry offers powerful tools to analyze and predict the structure-activity relationships of bioactive molecules, providing insights that can guide the design of new analogues. ug.edu.geuni-bonn.de These methods range from quantitative structure-activity relationship (QSAR) studies to more structurally explicit approaches like molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors." scirp.org For a series of this compound analogues, a QSAR model could be developed to predict their binding affinity or reactivity. scirp.org This involves calculating a variety of molecular descriptors. uni-bonn.descirp.org

Table: Common Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity | Reference |

| Electronic | Chemical Potential (μ) | Measures the tendency of the electron cloud to escape; relates to reactivity with nucleophiles. | scirp.org |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in charge-transfer interactions. | mdpi.com | |

| Steric/Topological | Molecular Volume | Describes the size of the molecule, which is critical for fitting into a binding pocket. | mdpi.com |

| Surface Area | Relates to the potential for intermolecular interactions. | mdpi.com | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Models the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions. | scirp.org |

| Quantum Chemical | Polarizability (α) | Describes the ease with which the electron cloud can be distorted, influencing non-covalent interactions. | scirp.org |

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the preferred binding orientation of this compound or its analogues within the three-dimensional structure of a target protein. nih.gov This method scores different binding poses based on factors like electrostatic and van der Waals interactions. Following docking, molecular dynamics (MD) simulations can be run to model the behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the system. For this compound, docking could be used to identify which nucleophilic amino acid residue (e.g., cysteine, lysine, histidine) is in the optimal position to be attacked by the chloroacetyl "warhead."

These computational approaches enable the systematic exploration of virtual compounds, allowing chemists to prioritize the synthesis of analogues that are most likely to exhibit desired activity. uni-bonn.de

Design Principles for this compound-Based Molecular Probes

A molecular probe is a specialized small molecule designed to study biological systems, for instance, by identifying the molecular targets of a compound or visualizing a biological process. researchgate.netrsc.org The this compound scaffold is a suitable starting point for designing certain types of probes, particularly activity-based probes (ABPs) or targeted covalent inhibitors, due to its inherent reactive group.

The design of an effective molecular probe based on this compound must consider several key principles: researchgate.netnih.gov

Target Affinity and Selectivity: The tyramine pharmacophore must be optimized to bind with high affinity and selectivity to the desired biological target. This may involve synthesizing a library of analogues with modifications to the phenyl ring and ethylamine linker to improve recognition and minimize off-target binding. researchgate.net

Controlled Reactivity: The chloroacetyl group provides the covalent "warhead." Its reactivity must be tuned to be sufficient to label the target under physiological conditions but not so high that it reacts indiscriminately with non-target biomolecules. nih.gov

Inclusion of a Reporter or Handle: For detection and analysis, the probe must contain an additional functional group. This could be a reporter group (e.g., a fluorophore like a cyanine (B1664457) dye for imaging) or a handle (e.g., biotin (B1667282) or an alkyne/azide (B81097) for click chemistry) that allows for subsequent enrichment and identification of the labeled target protein. rsc.orgumontpellier.fr

Physicochemical Properties: The probe must possess appropriate solubility and cell permeability to reach its target in a biological system. researchgate.net Lipophilicity and hydrogen-bonding capacity are key determinants of these properties. nih.gov

Table: Applying Design Principles to an this compound-Based Probe

| Design Principle | Application to this compound Scaffold | Example |

| Target Selectivity | Modify the tyramine pharmacophore to match the binding site of a specific protein family (e.g., a kinase, a GPCR). | Synthesize analogues with different substituents on the phenyl ring to enhance affinity for a particular receptor subtype. |

| Controlled Reactivity | Retain the chloroacetyl group as the reactive electrophile for covalent labeling. | This compound itself serves as the basic reactive scaffold. |

| Reporter/Handle Integration | Attach a reporter or handle to a non-critical position on the molecule, often the phenyl ring or a position distal to the pharmacophore. | Synthesize an analogue where a fluorophore is attached to the phenyl ring via a linker, away from the key phenolic hydroxyl group. |

| Optimized Physicochemical Properties | Adjust the overall structure to balance hydrophilicity and lipophilicity for cell permeability and solubility. | Introduce polar groups or use linkers (e.g., polyethylene (B3416737) glycol) to improve aqueous solubility if needed. |

By systematically applying these principles, the this compound structure can be transformed from a simple reactive compound into a sophisticated molecular probe capable of interrogating complex biological processes.

Advanced Spectroscopic and Computational Characterization in N Chloroacetyltyramine Research

Elucidation of Reaction Intermediates and Products using Advanced Spectroscopy

The transient nature of reaction intermediates and the structural complexity of products necessitate the use of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools in the mechanistic investigation of reactions involving N-Chloroacetyltyramine.

Nuclear Magnetic Resonance and Mass Spectrometry in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for elucidating reaction mechanisms by identifying and characterizing transient intermediates and final products. In the context of this compound research, these methods provide critical insights into the structural transformations occurring during chemical reactions.

NMR spectroscopy, including both ¹H and ¹³C NMR, is instrumental in determining the connectivity and chemical environment of atoms within a molecule. For instance, in studies of reactions involving this compound derivatives, such as the hydrogenation of its photochemically synthesized dimeric cage compounds, NMR is used to confirm the structure of the resulting products. The chemical shifts, coupling constants, and signal integrations in an NMR spectrum offer a detailed map of the molecule's structure.

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions of reaction components. This is particularly valuable for identifying reaction intermediates that may be present in low concentrations and have short lifetimes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confident assignment of molecular formulas to observed species. In mechanistic studies, ESI-MS (Electrospray Ionization Mass Spectrometry) is often employed to gently transfer ions from solution to the gas phase for analysis, preserving the structure of labile intermediates.

Table 1: Application of NMR and MS in the Study of this compound Reactions

| Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Number of different proton environments, chemical shifts, spin-spin coupling. | Structural elucidation of products from reactions of this compound derivatives. |

| ¹³C NMR | Number and type of carbon atoms (sp³, sp², sp). | Confirmation of the carbon skeleton of reaction products. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition of molecules. | Identification of reaction intermediates and products by their mass-to-charge ratio. |

| High-Resolution MS (HRMS) | Precise molecular formula determination. | Unambiguous identification of species in a complex reaction mixture. |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional atomic arrangement of a crystalline compound. This method has been pivotal in confirming the structures of this compound and its derivatives, including photoproducts. The analysis of single-crystal X-ray diffraction data yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and stereochemistry.

For example, the crystal structures of two photodimers of this compound have been determined, providing conclusive evidence of their cage-like structures formed through photochemical reactions. This level of structural detail is crucial for understanding the reaction mechanism and the properties of the resulting products.

Table 2: Crystallographic Data for a Representative this compound Derivative (Note: This is a representative table; specific data for this compound itself from open literature is limited. The data presented is typical for a small organic molecule.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) ** | 98.76 |

| Volume (ų) | 1337.5 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | 1.325 |

| R-factor (%) | 4.5 |

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides a powerful lens to investigate the properties and behavior of molecules at an atomic level. For this compound, quantum chemical calculations and molecular dynamics simulations are employed to predict its reactivity, conformational preferences, and interactions with biological targets.

Predicting Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to explore the electronic structure and potential energy surface of this compound. These calculations can predict various molecular properties, including:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

Reaction Energetics: Calculating the energy changes associated with chemical reactions, including the identification of transition states and the determination of activation barriers. This helps in predicting the feasibility and pathways of different reactions.

Spectroscopic Properties: Simulating NMR and infrared spectra to aid in the interpretation of experimental data.

Conformational analysis through computational methods reveals the different spatial arrangements (conformers) of the molecule and their relative energies. For a flexible molecule like this compound, understanding its conformational landscape is key to comprehending its chemical behavior and biological activity.

Modeling Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. This technique is particularly valuable for studying the interaction of this compound with potential biological targets, such as proteins or nucleic acids.

By placing this compound in a simulated environment with a target molecule, MD simulations can:

Predict Binding Modes: Identify the preferred orientation and conformation of this compound when it binds to a target.

Estimate Binding Affinities: Calculate the free energy of binding, which is a measure of the strength of the interaction.

Analyze Intermolecular Forces: Detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex.

These computational insights are crucial for rational drug design and for understanding the molecular basis of this compound's potential biological effects.

Spectroscopic Analysis of this compound in Reaction Environments

Studying this compound directly within a reaction environment provides real-time information about its stability, reactivity, and the formation of transient species. Techniques like in-situ NMR and time-resolved spectroscopy are employed for this purpose.

By monitoring the changes in the spectroscopic signature of a reaction mixture over time, it is possible to follow the consumption of reactants, the formation of intermediates, and the appearance of products. For example, changes in the UV-Vis absorption spectrum can indicate the formation of new chromophores, while the evolution of NMR signals can track the structural changes occurring in this compound as a reaction proceeds. This dynamic information is essential for building a complete picture of the reaction mechanism.

Future Research Directions and Unexplored Avenues for N Chloroacetyltyramine Chemistry

Development of Novel Catalytic Transformations

The N-Chloroacetyltyramine molecule presents multiple sites for catalytic modification, offering fertile ground for the development of novel synthetic methodologies. Future research could focus on catalytic reactions that selectively target the aromatic ring, the amide bond, or the chloroacetyl moiety.

The phenolic ring is a prime target for late-stage functionalization through catalytic C-H activation. Transition-metal catalysis could enable the introduction of new substituents at positions ortho or meta to the hydroxyl group, leading to a diverse library of analogues. Such transformations could draw inspiration from established methods for the catalytic dehydrogenation and functionalization of N-heterocycles, which are crucial for synthesizing bioactive molecules. rsc.org Ruthenium complexes, for instance, have shown remarkable versatility in a range of catalytic applications, including for the oxidation of organic compounds and C-H functionalization. researchgate.net

Furthermore, the amide bond, while generally stable, can be activated under specific catalytic conditions. Drawing from studies on twisted amides, which exhibit enhanced reactivity, catalytic systems could be designed to facilitate selective cleavage or transformation of the N-acyl bond in this compound. nih.gov Hypervalent iodine reagents have already been shown to oxidize N-acyltyramines to produce quinol ethers and spirohexadienones, suggesting that catalytic variants of these reactions could be a fruitful area of investigation. acs.orgdntb.gov.ua

The chloroacetyl group is a well-established electrophile. Future work could involve developing catalytic systems for the nucleophilic substitution of the chloride atom. This would offer a milder and more selective alternative to conventional uncatalyzed substitutions, allowing for the introduction of a wider range of functional groups. Metal-organic frameworks (MOFs) could be explored as heterogeneous catalysts for such transformations, combining high efficiency and selectivity with the benefits of easy separation and reusability. rsc.org

| Potential Catalytic Transformation | Target Site on this compound | Potential Catalyst Class | Desired Outcome |

| C-H Activation/Functionalization | Phenolic Ring (ortho/meta positions) | Transition Metals (e.g., Pd, Ru, Rh) | Synthesis of novel substituted analogues |

| Oxidative Cyclization | Phenolic Ring / Amide Nitrogen | Hypervalent Iodine (Catalytic) | Access to complex heterocyclic scaffolds |

| Amide Bond Cleavage/Transformation | Amide Linkage | Lewis/Brønsted Acids, Transition Metals | Selective deacylation or functional group interconversion |

| Nucleophilic Substitution | α-Carbon of the acetyl group | Heterogeneous catalysts (e.g., MOFs) | Controlled introduction of diverse nucleophiles |

Applications in Material Science and Polymer Chemistry

The bifunctional nature of this compound makes it an intriguing candidate for applications in material science and polymer chemistry. wikipedia.org Its parent amine, tyramine (B21549), is a known monomer for creating biocompatible polymers through electropolymerization, forming thin, pinhole-free films of polytyramine. researchgate.net These films present free amine groups on their backbone, which can be used for further covalent attachment of other molecules. researchgate.net

This compound could be utilized in several ways:

As a Functional Monomer: this compound could be polymerized, either through electropolymerization targeting the phenol (B47542) ring or through other polymerization methods involving the amide or chloroacetyl groups. The resulting polymer would be inherently functionalized with reactive chloroacetyl side chains. These side chains could serve as grafting points for attaching other polymers, biomolecules, or functional small molecules, creating materials with tailored properties for applications in coatings, sensors, or biomedical devices. extrica.comcase.eduaprcomposites.com.au

As a Cross-linking or Modifying Agent: The reactivity of the chloroacetyl group could be harnessed to cross-link existing polymer chains that contain nucleophilic functional groups. Tyramine-functionalized polymers, such as dextran-tyramine or hyaluronic acid-tyramine, are used to form hydrogels for tissue engineering and regenerative medicine. google.com this compound could act as a covalent cross-linker for these or similar biopolymers, offering control over the mechanical properties and degradation profile of the resulting hydrogels.

In Surface Modification: The ability of tyramine to form adherent polymer films on various substrates could be exploited. researchgate.net By using this compound, surfaces could be coated with a reactive layer, providing a platform for the subsequent immobilization of proteins, enzymes, or other molecules for applications in biosensors or antifouling surfaces. researchgate.net

The exploration of this compound in polymer chemistry could lead to new classes of smart materials that respond to specific chemical stimuli through the reactive chloride. rsc.orgkallipos.grmsu.edu

Integration of this compound into Advanced Chemical Biology Tools

Chemical probes are essential tools for dissecting complex biological systems. wiley.com this compound possesses features that make it a promising scaffold for the design of such probes, particularly covalent probes that form a permanent bond with their biological target. rsc.orgcrystalsfirst.com

The chloroacetyl group is a mild electrophile capable of reacting with nucleophilic amino acid residues in proteins, such as cysteine, lysine, or histidine. This reactivity is the basis for its potential use in several types of chemical biology tools:

Activity-Based Probes (ABPs): ABPs are designed to covalently label active enzymes in a complex proteome. A probe based on this compound could be designed to target specific enzyme classes. The tyramine portion could provide the initial recognition and binding affinity for the target's active site, while the chloroacetyl "warhead" would covalently modify a nearby nucleophile, allowing for subsequent detection and identification.

Affinity-Based Probes: In this approach, the core molecule provides binding affinity for a protein of interest, and the reactive group labels the protein for downstream analysis. The kinetics of alkylation by this compound are slower than its iodo-analogue, N-iodoacetyltyramine, which is used for labeling sulfhydryl groups. nih.gov This differential reactivity could be advantageous, potentially allowing for greater selectivity and control over the labeling reaction.

Fragment-Based Ligand Discovery: The this compound molecule could be used as an electrophilic fragment in screening campaigns to identify new binding pockets on protein targets. Covalent modification by the fragment can help identify even weak interactions, providing a starting point for the development of more potent and selective inhibitors. frontiersin.org

To be effective, a chemical probe must not only be reactive but also cell-permeable and selective. nih.govnih.gov Future research would need to focus on characterizing the reactivity profile of this compound against biological nucleophiles and potentially modifying its structure to tune its selectivity and pharmacokinetic properties.

| Probe Component | Function | Corresponding Moiety in this compound |

| Recognition Element | Provides binding affinity and selectivity for the target protein. | Phenolic ring and tyramine backbone |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein. | Chloroacetyl group (-COCH₂Cl) |

| Reporter/Handle (to be added) | Enables detection and/or isolation of the labeled protein. | Could be attached via the phenol or by modifying the acyl chain |

Theoretical Predictions for New Reactivity and Analogues

Computational chemistry provides a powerful toolkit for predicting the behavior of molecules and guiding experimental design. scirp.org For this compound, theoretical studies could illuminate unexplored areas of its chemical reactivity and aid in the rational design of new analogues with enhanced properties.

Predicting Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the novel catalytic transformations proposed in section 8.1. This can help in selecting the optimal catalyst and reaction conditions. For example, computational studies on twisted amides have provided insights into their heightened reactivity by quantifying the degree of amidic resonance. nih.gov Similar studies could predict how the conformation of this compound influences the reactivity of its amide bond and chloroacetyl group.

Designing Novel Analogues: In silico design could be used to create virtual libraries of this compound analogues. By systematically modifying substituents on the aromatic ring or altering the nature of the N-acyl group, it is possible to computationally screen for molecules with desired properties, such as enhanced binding affinity for a biological target, tuned electrophilicity of the warhead, or improved solubility. Crystal structure analysis of related photoproducts has been performed, providing a basis for further computational modeling. charlotte.eduacs.org

Understanding Photochemistry: Early research on this compound focused on its photochemical reactions, which lead to the formation of dimeric cage compounds. acs.orgacs.orgacs.org Modern computational methods could revisit this chemistry, providing a deeper understanding of the excited-state mechanisms and potentially enabling the design of photosensitive materials or photochemically-triggered release systems based on this scaffold.

The synergy between theoretical predictions and experimental validation will be crucial for accelerating the exploration of this compound's chemical space and unlocking its potential in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of N-Chloroacetyltyramine in synthetic workflows?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) or LC/MS-ELSD can further validate molecular weight and detect trace impurities. Cross-referencing spectral data with established databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. How should researchers safely handle this compound to mitigate acute exposure risks?

- Methodological Answer : Use fume hoods for synthesis and purification steps. Wear nitrile gloves, safety goggles, and lab coats. Install emergency showers and eyewash stations. Follow protocols for hazardous waste disposal, as outlined in safety data sheets (SDS) for structurally similar acetamide derivatives .

Q. What experimental parameters are critical for reproducible synthesis of this compound derivatives?

- Methodological Answer : Control reaction temperature, solvent polarity, and stoichiometry of chloroacetylating agents. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with silica gel. Document all steps to ensure replicability .

Advanced Research Questions

Q. How does UV irradiation induce photodimerization in this compound, and what structural insights can be derived from crystallographic data?

- Methodological Answer : UV exposure eliminates HCl, forming photodimers (I and II) via [2+2] cycloaddition. X-ray crystallography reveals their decahydro-naphthoazocine frameworks. Key crystallographic parameters include:

| Photodimer | Space Group | Unit Cell Dimensions (Å) | Agreement Indices (R) |

|---|---|---|---|

| I (N,N'-dimethyl) | P2₁/c | a=12.793, b=12.879, c=13.822 | 0.076 |

| II (N,N'-diacetyl) | Pbca | a=24.927, b=12.971, c=12.437 | 0.052 |

These structures highlight stereoelectronic effects influencing dimer stability .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Cross-validate NMR and MS data with computational models (e.g., DFT calculations). Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous proton-carbon assignments. If inconsistencies persist, recrystallize the compound and reanalyze using single-crystal X-ray diffraction .

Q. What strategies are effective in assessing nitrosamine contamination risks during this compound derivative synthesis?

- Methodological Answer : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use gas chromatography with nitrogen-phosphorus detection (GC-NPD) to detect trace nitrosamines. Implement EMA/APIC risk-assessment frameworks, including supplier questionnaires and stability studies under accelerated conditions .

Methodological Best Practices

- Experimental Design : For photochemical studies, calibrate UV lamps to 254–365 nm and use quartz reactors to minimize light scattering. Include dark controls to distinguish thermal vs. photolytic pathways .

- Data Reporting : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with detailed protocols for reproducibility. Use standardized nomenclature and cite primary literature for comparative analysis .

- Ethical Compliance : Disclose all synthetic modifications and potential conflicts of interest. Submit large datasets as supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.